3-Bromothiophene-2-boronic acid
Overview
Description
3-Bromothiophene-2-boronic acid is an organoboron compound that features a bromine atom and a boronic acid group attached to a thiophene ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .
Mechanism of Action
Target of Action
3-Bromothiophene-2-boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the this compound, which acts as a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in which this compound is involved . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The reaction is known for its mild and functional group tolerant conditions, making it widely applicable in various chemical contexts .
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its tolerance to various functional groups and reaction conditions . . Therefore, the reaction environment needs to be carefully controlled to maintain the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-bromothiophene-2-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as acoustic dispensing technology have been explored to accelerate synthesis and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromothiophene-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction involves the coupling of boronic acids with amines or alcohols in the presence of a copper catalyst.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Aryl Amines and Aryl Ethers: Formed through Chan-Lam coupling.
Scientific Research Applications
3-Bromothiophene-2-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiophene-2-boronic Acid: Lacks the bromine substituent but shares similar reactivity in cross-coupling reactions.
5-Bromo-2-thienylboronic Acid: Another brominated thiophene boronic acid with similar applications.
Uniqueness: 3-Bromothiophene-2-boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the thiophene ring, which enhances its reactivity and versatility in various synthetic applications .
Properties
IUPAC Name |
(3-bromothiophen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BBrO2S/c6-3-1-2-9-4(3)5(7)8/h1-2,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTJETFCBPOSSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BBrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376425 | |
Record name | 3-Bromothiophene-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162607-26-3 | |
Record name | B-(3-Bromo-2-thienyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162607-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromothiophene-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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